Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate

Description

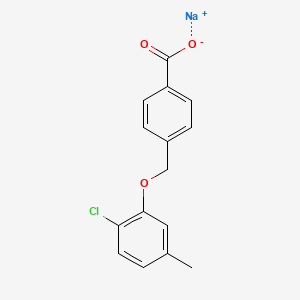

Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate (CAS No. 1147193-94-9) is a sodium salt of a substituted benzoic acid derivative. Its molecular formula is C₁₅H₁₂ClNaO₃, with a molecular weight of 298.69 g/mol . The structure features a benzoate core modified by a (2-chloro-5-methylphenoxy)methyl substituent at the para position (Figure 1). This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis due to its aromatic and ionic properties, which enhance solubility and reactivity in polar solvents .

Properties

IUPAC Name |

sodium;4-[(2-chloro-5-methylphenoxy)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3.Na/c1-10-2-7-13(16)14(8-10)19-9-11-3-5-12(6-4-11)15(17)18;/h2-8H,9H2,1H3,(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAPAYCOINBGBK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(C=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate typically involves the reaction of 4-((2-chloro-5-methylphenoxy)methyl)benzoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The reaction can be represented as follows:

4-((2-chloro-5-methylphenoxy)methyl)benzoic acid+NaOH→Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate+H2O

Industrial Production Methods

In industrial settings, the production of Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate involves large-scale synthesis using bulk manufacturing processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays and as a tool for studying cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Mechanism of Action

The mechanism of action of Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ in substituent groups, counterions, or core modifications. Key comparisons are outlined below:

Table 1: Comparison of Sodium 4-((2-Chloro-5-methylphenoxy)methyl)benzoate with Analogs

Key Observations:

Substituent Influence: The 2-chloro-5-methylphenoxy group in the target compound introduces steric hindrance and lipophilicity compared to simpler analogs like sodium benzoate. Replacement of the sodium counterion with potassium (as in Potassium 4-((4-fluorophenoxy)methyl)benzoate) may alter solubility; potassium salts often exhibit lower aqueous solubility than sodium salts .

Biological Activity: Quinoline-based analogs (e.g., Compound C3 from ) demonstrate anticancer activity due to their aromatic and heterocyclic moieties, whereas the target compound’s applications remain focused on intermediate synthesis .

Toxicity :

- Sodium benzoate is generally recognized as safe (GRAS) for food preservation, but complex derivatives like the target compound lack extensive toxicological data. Alkyl benzoates with bulky substituents (e.g., C12-15 alkyl chains) show low dermal irritation, suggesting similar biocompatibility for the target compound .

Structural Characterization

X-ray crystallography (using programs like SHELXL or ORTEP) confirms the planar benzoate core and spatial arrangement of substituents. For example:

- The 2-chloro-5-methylphenoxy group adopts a near-orthogonal orientation relative to the benzoate ring, minimizing steric clashes .

- Sodium coordination involves ionic interactions with carboxylate oxygen atoms, stabilizing the crystal lattice .

Biological Activity

Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate, a benzoate derivative, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and associated case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a phenoxy group that is crucial for its biological interactions.

Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate interacts with various molecular targets, including enzymes and receptors. Its mechanism of action primarily involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular processes.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways related to inflammation and cellular proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sodium benzoate derivatives. For example, sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate has shown effectiveness against various bacterial strains. Its activity is believed to stem from its ability to disrupt bacterial cell wall synthesis, similar to other benzoate derivatives.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity and Genotoxicity

While sodium benzoate is commonly used as a preservative and therapeutic agent, it has been associated with cytotoxic effects at higher concentrations. Research indicates that it can induce DNA damage in human lymphocytes:

- Genotoxic Effects : Studies have shown that sodium benzoate can lead to micronucleus formation and chromosome breakage in vitro.

- Oxidative Stress : The compound has been implicated in generating oxidative stress, which can result in cellular damage and inflammation.

Case Studies

- Neuroprotective Effects : A study investigated the effects of sodium benzoate on neurodegenerative models. Results indicated that it could reduce neuronal apoptosis through modulation of oxidative stress pathways, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

- Chronic Inflammatory Conditions : In animal models of chronic inflammation, sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate demonstrated an ability to reduce inflammatory markers such as TNF-α and IL-6, indicating its potential utility in treating inflammatory diseases.

- Toxicological Assessments : Long-term exposure studies have highlighted the compound's safety profile at low doses (70 mg/kg), while higher doses (200 mg/kg and above) resulted in significant liver and kidney damage, emphasizing the need for careful dosage regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.